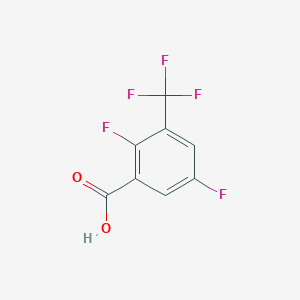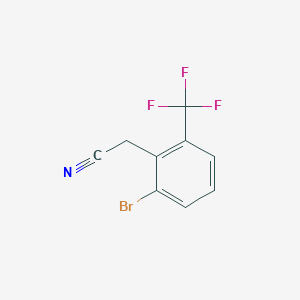
2-Bromo-6-(trifluoromethyl)phenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H5BrF3N It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(trifluoromethyl)phenylacetonitrile typically involves the bromination of 6-(trifluoromethyl)phenylacetonitrile. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2-position. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
2-Bromo-6-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetonitriles with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include primary amines or other reduced derivatives.
科学的研究の応用
2-Bromo-6-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs with anti-inflammatory or anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or resistance to chemical degradation.
作用機序
The mechanism of action of 2-Bromo-6-(trifluoromethyl)phenylacetonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups enhance the compound’s ability to bind to specific sites on these targets, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
- 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile
- 2-Bromo-4-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-6-(trifluoromethyl)phenylacetonitrile is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring. This unique substitution pattern imparts distinct chemical and physical properties, such as increased reactivity in substitution reactions and enhanced binding affinity to biological targets. These properties make it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H5BrF3N |
|---|---|
分子量 |
264.04 g/mol |
IUPAC名 |
2-[2-bromo-6-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H5BrF3N/c10-8-3-1-2-7(9(11,12)13)6(8)4-5-14/h1-3H,4H2 |
InChIキー |
WUXAUPMHLMBJFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)CC#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11757945.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)
![Methyl 6-cyano-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B11757974.png)
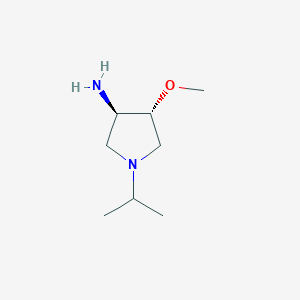

![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)
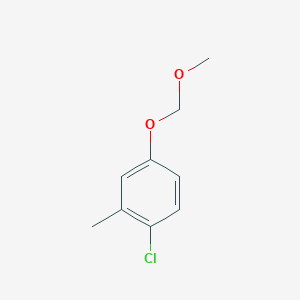
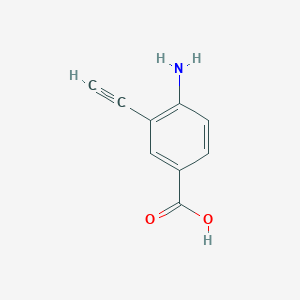

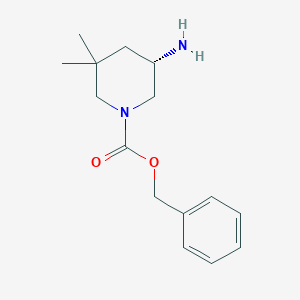
![1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)
![[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11758021.png)
